1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the cyclopropanecarboxylic acid derivative, followed by the introduction of the fluorophenyl and furan-3-ylbenzyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism may vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropanecarboxamide derivatives with different substituents on the cyclopropane ring or the aromatic groups. Examples include:
- 1-(4-chlorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the furan-3-ylbenzyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c22-19-7-5-18(6-8-19)21(10-11-21)20(24)23-13-15-1-3-16(4-2-15)17-9-12-25-14-17/h1-9,12,14H,10-11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOYZGBAMGKKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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